4,5-Dibromo-3-methylthiophene-2-carbaldehyde
Overview
Description
4,5-Dibromo-3-methylthiophene-2-carbaldehyde is a chemical compound with the CAS Number: 30153-49-2 . It has a molecular weight of 283.97 and its IUPAC name is 4,5-dibromo-3-methyl-2-thiophenecarbaldehyde . The compound is typically stored at a temperature of 4°C and is usually in powder form .
Molecular Structure Analysis
The InChI code for 4,5-Dibromo-3-methylthiophene-2-carbaldehyde is 1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
4,5-Dibromo-3-methylthiophene-2-carbaldehyde has a melting point of 124-125°C . and is usually in powder form .Scientific Research Applications
Thiophene Derivatives in Organic Electronics
Thiophene derivatives, including those with specific functional groups and halogenations like bromination, are crucial in the development of organic electronic materials. Polythiophenes and their derivatives, for example, have been extensively researched for their application in organic thermoelectric materials. These materials offer promising attributes such as flexibility, low weight, and tunable conductivity, making them suitable for niche applications in the military and possibly for consumer electronics in the future (Yue & Xu, 2012). Such materials are of particular interest for thermoelectric generators and coolers, where they can convert temperature differences directly into electrical energy or vice versa.
Advances in Conducting Polymers
The enhancement of electrical conductivity in conducting polymers, particularly those based on poly(3,4-ethylenedioxythiophene) (PEDOT), is a significant area of research. These conducting polymers find applications in a variety of fields, including solar cells, light-emitting diodes, and field-effect transistors. The development and improvement of these polymers' electrical conductivity through various chemical and physical methods have been the subject of extensive reviews, highlighting their potential in organic electronics and beyond (Shi et al., 2015).
Environmental Impact of Halogenated Compounds
Halogenated compounds, such as those found in certain thiophene derivatives, have been studied for their environmental impact, particularly in aquatic environments. The emission and bioaccumulation of chlorophenols and their effects on mammalian and aquatic life have been evaluated, providing essential insights into the environmental consequences of using such chemicals (Krijgsheld & Gen, 1986). Understanding the degradation pathways and toxic effects of these compounds is crucial for developing safer chemicals and mitigating environmental harm.
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPWYHKLLYDTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427755 | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-3-methylthiophene-2-carbaldehyde | |
CAS RN |
30153-49-2 | |
Record name | 4,5-Dibromo-3-methyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30153-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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